Sulfaminouracil
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Overview
Description
Preparation Methods
Sulfaminouracil can be synthesized through various chemical routes. One common method involves the interaction of electronically excited singlet and triplet states of riboflavin with this compound in a methanol-water mixture . The rate constants for these processes are determined using stationary fluorescence spectroscopy and laser flash photolysis . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Sulfaminouracil undergoes several types of chemical reactions, including photodegradation, oxidation, and substitution . In the presence of riboflavin, this compound is photodegraded by visible light irradiation, generating reactive oxygen species such as superoxide radical anion and singlet molecular oxygen . These reactive species are involved in the degradation process, leading to various products depending on the reaction conditions . Common reagents used in these reactions include riboflavin, sodium azide, and furfuryl alcohol .
Scientific Research Applications
Sulfaminouracil has a wide range of scientific research applications. In chemistry, it is used as a model compound to study photodegradation processes and the interaction of reactive oxygen species with sulfonamides . In biology and medicine, this compound is studied for its antibacterial properties and potential use in treating infections . It is also used in environmental research to understand its persistence and impact on aquatic ecosystems . Additionally, this compound is utilized in proteomics research as a biochemical reagent .
Mechanism of Action
The mechanism of action of sulfaminouracil involves its role as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria, and by inhibiting its synthesis, this compound exerts its antibacterial effects . The compound interacts with molecular targets such as dihydropteroate synthetase, disrupting the folic acid pathway and inhibiting bacterial growth .
Comparison with Similar Compounds
Sulfaminouracil is part of the sulfonamide family, which includes compounds such as sulfamethazine, sulfadiazine, and sulfamethoxazole . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications . Sulfamethazine is commonly used in veterinary medicine, while sulfadiazine is used in combination with anti-malarial drugs to treat toxoplasmosis . Sulfamethoxazole is often used in combination with trimethoprim to treat various bacterial infections . This compound’s uniqueness lies in its specific photodegradation properties and environmental persistence .
Properties
Molecular Formula |
C4H7N3O5S |
---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
(2,4-dioxo-1,3-diazinan-5-yl)sulfamic acid |
InChI |
InChI=1S/C4H7N3O5S/c8-3-2(7-13(10,11)12)1-5-4(9)6-3/h2,7H,1H2,(H,10,11,12)(H2,5,6,8,9) |
InChI Key |
ULIMVDRMYDULOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)NS(=O)(=O)O |
Origin of Product |
United States |
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